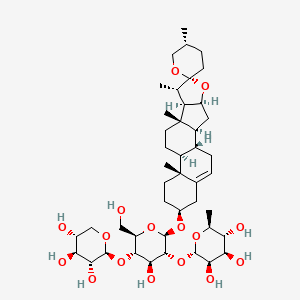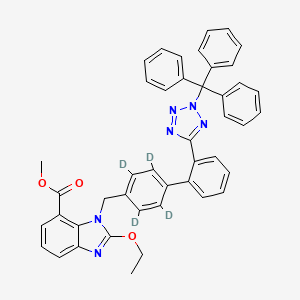
Activated SureLight® Allophycocyanin (APC)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
SMCC-Activated SureLight® - AllophycocyaninDye: SMCC-activated SureLight® AllophycocyaninExcitation max. λ: 650 nmEmission max. λ: 660 nmUses: Flow cytometry, cell-based assays, microarrays, and microplate applications
Scientific Research Applications
Recombinant Expression and Binding Sites : Allophycocyanin (APC) is a pigment-protein with optical activity found in cyanobacteria and red algae. Research shows recombinant expression of APC and investigations into its binding sites for phycocyanobilin, contributing to understanding its synthesis mechanism (Guo et al., 2020).
Genomic DNA Staining : APC has been examined for its binding affinity towards human genomic DNA, suggesting its potential as a natural dye without biohazards, useful in diagnostic studies like fluorescent microscopy and flow cytometry (Kuddus & Ramteke, 2004).
Fluorescent Tags and Biosynthesis : Studies on the biosynthesis of fluorescent cyanobacterial APC in Escherichia coli indicate its function in energy transfer as a light-harvesting protein and its potential as a fluorescent tag (Liu et al., 2010).
Purification Process : Research has been conducted on simple and cost-effective methods for the purification of APC, highlighting its potential for wider applications and production (Parmar et al., 2010).
Antioxidant Properties : Recombinant APC expressed in E. coli has been shown to have antioxidant properties, suggesting its potential role in the antioxidant and radical scavenging activity of phycocyanin and its possible anti-tumor effects (Ge et al., 2006).
Stability and Functionality : The stability and functionality of APC, especially in thermophilic organisms, have been explored to understand its resistance to thermally induced denaturation, which is important for its applications in harsh environmental conditions (Mcgregor et al., 2008).
Energy Transfer Studies : APC's role in light harvesting and energy transfer has been studied using techniques like femtosecond stimulated Raman spectroscopy, providing insights into its function in photosynthetic apparatus (Yoon & Mathies, 2007).
Properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)
